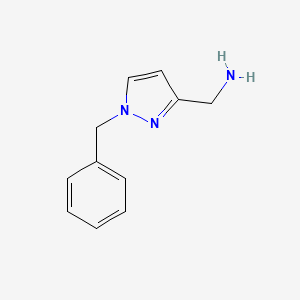

(1-benzyl-1H-pyrazol-3-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPCMTXXTXSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005378-65-3 | |

| Record name | (1-benzyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that 3-(aminomethyl)-1-benzylpyrazole may also have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-(Aminomethyl)-1-benzylpyrazole

Biochemical Analysis

Biochemical Properties

(1-benzyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the biochemical pathways in which this compound is involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s molecular structure allows it to interact with specific targets, thereby modulating their activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall effectiveness in biochemical processes.

Biological Activity

Overview

(1-benzyl-1H-pyrazol-3-yl)methanamine is a compound with the molecular formula CHN and a molecular weight of 187.24 g/mol. It has gained attention for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antiviral properties. For instance, compounds in this class have shown effectiveness against various viral infections by modulating host cell pathways and inhibiting viral replication.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in experimental models .

Anticancer Properties

The anticancer activity of this compound has been particularly noteworthy. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological effects of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression : Studies indicate that this compound can affect gene expression patterns related to inflammation and cancer progression .

Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, caspase-3 activity was enhanced by 33% to 57% at concentrations of 10 µM, confirming its potential as an anticancer agent .

| Concentration (µM) | Caspase-3 Activity Increase (%) |

|---|---|

| 1 | 33 |

| 5 | 45 |

| 10 | 57 |

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests a promising role for the compound in managing inflammatory conditions .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound exhibits favorable absorption characteristics but is subject to metabolic degradation over time. Studies indicate that its bioavailability may be influenced by factors such as dosage and the presence of other compounds in the system .

Scientific Research Applications

Medicinal Chemistry

(1-benzyl-1H-pyrazol-3-yl)methanamine has shown promise as a scaffold for the development of pharmaceuticals. Its structure allows it to interact with various biological targets, which can lead to the design of novel therapeutic agents.

Agricultural Chemistry

In agricultural research, this compound serves as a template for designing new herbicides. Its ability to modulate biological pathways can lead to the development of herbicides with improved efficacy and selectivity profiles, helping to reduce the environmental impact of agricultural practices.

Materials Science

The compound's unique properties allow it to be explored for metal complexation purposes. This application can lead to the creation of novel materials with unique characteristics that could be beneficial in various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound analogs. Researchers found that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of specific signaling pathways .

Case Study 2: Herbicide Development

Research focused on synthesizing new herbicides based on this compound demonstrated promising results in field trials. The compounds showed enhanced selectivity towards target weeds while minimizing damage to crops, indicating their potential for practical agricultural use.

Case Study 3: Material Properties

An investigation into the metal complexation abilities of this compound revealed that it could form stable complexes with transition metals. These complexes exhibited unique electronic properties that could be harnessed in electronic applications and catalysis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

5-Phenyl-1H-pyrazole-3-methanamine

- Structure : Phenyl group at C-5, methanamine at C-3.

- Key Differences : The absence of a benzyl group at N-1 reduces steric bulk compared to the target compound. This substitution pattern may enhance solubility but reduce receptor-binding affinity due to decreased hydrophobic interactions .

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

- Structure : Isopropyl at N-1, pyrrole methyl group on methanamine.

- The pyrrole moiety adds aromaticity, which could enhance π-π stacking in biological targets .

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Heterocyclic Core Modifications

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

- Structure : Ethyl at N-1, methylamine at C-5.

- The N-methylation may reduce polarity, enhancing blood-brain barrier penetration .

(9-Ethyl-9H-carbazol-3-yl)methanamine

- Structure : Carbazole core with ethyl and methanamine groups.

- Key Differences : The carbazole system’s extended aromaticity enhances D3 receptor selectivity (Ki = 144.7 nmol/L) compared to pyrazole analogs, though it may introduce off-target effects due to broader π-system interactions .

Preparation Methods

Reduction of Pyrazole-3-Carboxylates to Pyrazol-3-ylmethanols

Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be selectively reduced to corresponding (1-benzyl-1H-pyrazol-3-yl)methanol derivatives using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C. This reaction proceeds with high yield (up to 88%) and purity, as the ester group is converted to a primary alcohol at the 3-position of the pyrazole ring.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| LiAlH4 (2 equiv.) | Diethyl ether | 0 °C | 1 hour | 85–88 |

After reaction completion, quenching with saturated ammonium chloride and extraction affords the pyrazolylmethanol intermediate.

Oxidation of Pyrazol-3-ylmethanols to Pyrazole-3-carbaldehydes

The primary alcohol group can be oxidized to the corresponding aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C. This mild oxidation preserves the pyrazole ring and benzyl substituent.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| IBX (1.3 equiv.) | DMSO | 0–20 °C | 1 hour | 80–85 |

Conversion of Pyrazole-3-carbaldehydes to Aminomethyl Derivatives

The aldehyde group at the 3-position can be converted to the aminomethyl group via reductive amination or direct reduction of imine intermediates.

One effective method involves:

- Treatment of the aldehyde with ammonia and iodine in tetrahydrofuran (THF), which converts the aldehyde to the corresponding nitrile.

- Subsequent reduction of the nitrile to the primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NH3 (liq.), I2 | THF | Ambient | 6 hours | ~78 |

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| LiAlH4 or H2/Pd-C | Ether or suitable solvent | Reflux or room temp | Several hours | High yield |

Alternative Direct Aminomethylation Approaches

Some literature reports direct substitution of bromomethyl-pyrazole derivatives with ammonia or amines to yield aminomethyl pyrazoles. For example, 5-(bromomethyl)-1-phenyl-1H-pyrazole derivatives can be reacted with ammonia or amine nucleophiles under mild conditions to afford the corresponding aminomethyl derivatives.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NH3 or amine (excess) | Polar aprotic (e.g., DMF) | Room temp to 50 °C | 12–24 hours | Moderate to good |

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ester reduction | Ethyl 1-benzyl-1H-pyrazole-3-carboxylate | LiAlH4, diethyl ether, 0 °C, 1 h | (1-benzyl-1H-pyrazol-3-yl)methanol | 85–88 |

| Alcohol oxidation | (1-benzyl-1H-pyrazol-3-yl)methanol | IBX, DMSO, 0–20 °C, 1 h | 1-benzyl-1H-pyrazole-3-carbaldehyde | 80–85 |

| Aldehyde to nitrile | 1-benzyl-1H-pyrazole-3-carbaldehyde | NH3 (liq.), I2, THF, ambient, 6 h | 1-benzyl-1H-pyrazole-3-carbonitrile | ~78 |

| Nitrile reduction to amine | 1-benzyl-1H-pyrazole-3-carbonitrile | LiAlH4 or catalytic hydrogenation | This compound | High yield |

| Direct substitution (alternative) | 5-(bromomethyl)-1-benzyl-1H-pyrazole | NH3 or amine, DMF, RT–50 °C, 12–24 h | This compound | Moderate to good |

Research Findings and Considerations

- The multi-step synthetic route via ester reduction, oxidation, nitrile formation, and reduction provides high purity and yields for this compound.

- The use of IBX oxidation is preferred due to mild conditions and selectivity, avoiding over-oxidation or ring degradation.

- Direct amination of bromomethyl intermediates offers a shorter route but may have lower yields and require careful purification.

- Reaction conditions such as temperature, solvent, and reagent equivalents are critical for optimizing yield and purity.

- Column chromatography is often employed after each step to isolate and purify intermediates and final products.

- Structural confirmation is typically done by NMR (^1H and ^13C), IR, and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1-benzyl-1H-pyrazol-3-yl)methanamine, and how can purity be optimized?

- Methodology : Synthesis typically involves alkylation of pyrazole precursors. For example, benzyl groups can be introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. A two-step approach is common: (1) formation of the pyrazole core using hydrazine derivatives and diketones, followed by (2) benzylation under basic conditions (e.g., K₂CO₃ in DMF). Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC with a C18 column .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodology : Use - and -NMR to verify substitution patterns on the pyrazole ring. For example, the benzyl group’s protons appear as a singlet (~δ 5.2 ppm), while the methanamine protons resonate near δ 3.7–4.0 ppm. X-ray crystallography (using SHELX programs ) resolves ambiguities in regiochemistry. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 214.1 for C₁₁H₁₃N₃).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For CNS applications, perform receptor-binding assays (e.g., serotonin or dopamine receptors) via competitive radioligand displacement. Cytotoxicity can be assessed using MTT assays on HEK-293 or HeLa cell lines .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., 5-HT₃ receptors, PDB ID: 6NP0). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set) in Gaussian 15. Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported reaction yields for benzylation of pyrazole derivatives?

- Methodology : Systematic DOE (Design of Experiments) evaluates variables: solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (0.5–5% Pd(OAc)₂). ANOVA identifies critical factors. For example, THF may reduce byproducts but slow reaction kinetics, while DMF accelerates rates but promotes decomposition .

Q. How can enantiomeric purity of this compound be achieved, and what chiral analytical methods apply?

- Methodology : Use chiral auxiliaries (e.g., (R)-BINOL) during synthesis or employ kinetic resolution with lipases (e.g., CAL-B). Analyze enantiomers via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) or CD spectroscopy. Polarimetry ([α]D²⁵) quantifies optical rotation .

Q. What metabolomic pathways are implicated in the compound’s degradation, and how can metabolites be identified?

- Methodology : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Phase I metabolites (oxidations, demethylations) are identified using software (e.g., Compound Discoverer). Compare fragmentation patterns with reference libraries (mzCloud) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.